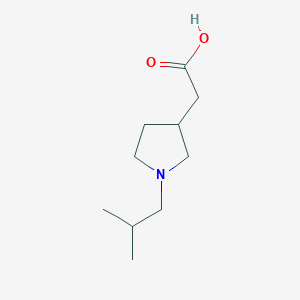
2-(3-Piperidinyl)ethyl nicotinate hydrochloride
Descripción general
Descripción
2-(3-Piperidinyl)ethyl nicotinate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 . It is used in pharmaceutical testing .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A rhodium-catalysed reductive transamination reaction has been reported for the rapid preparation of a variety of chiral piperidines and fluoropiperidines from simple pyridinium salts .Molecular Structure Analysis
The molecular structure of 2-(3-Piperidinyl)ethyl nicotinate hydrochloride can be found in databases like PubChem . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Piperidinyl)ethyl nicotinate hydrochloride can be found in databases like PubChem . It has a molecular weight of 270 .Aplicaciones Científicas De Investigación
Retinoprotective Effects
- 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound related to 2-(3-Piperidinyl)ethyl nicotinate hydrochloride, has demonstrated potential as a retinoprotector. In a rat model of retinal ischemia–reperfusion, this compound prevented ischemic injuries in the fundus and increased retinal microcirculation (Peresypkina et al., 2020).
Synthesis Methodologies
- An original method for synthesizing nicorandil, which can be derived from compounds like ethyl nicotinate, suggests the potential for lower-cost, high-purity production from indigenous raw materials (Ungureanu & Danila, 2001).
- A convenient synthesis method for alkyl-substituted ethyl nicotinates, related to 2-(3-Piperidinyl)ethyl nicotinate hydrochloride, was developed using 3-cyano-2(1H)-pyridones (Paine, 1987).
Industrial Applications
- Nicotinic acid, closely related to 2-(3-Piperidinyl)ethyl nicotinate hydrochloride, is used in industry and produced mainly by the oxidation of 5-ethyl-2-methylpyridine. New methods for its production are being explored to meet green chemistry needs and reduce environmental impact (Lisicki, Nowak, & Orlińska, 2022).
Binding and Hydrolysis Studies
- Nicotinate esters, including compounds similar to 2-(3-Piperidinyl)ethyl nicotinate hydrochloride, have been studied for their binding to and hydrolysis by human serum albumin, showing varied interactions depending on the ester type (Steiner, Mayer, & Testa, 1992).
Photoreactivity
- Photoreactivity studies of nicotinic acid and its derivatives, including 2-(3-Piperidinyl)ethyl nicotinate hydrochloride, indicate varied reactivity depending on the solvent and solution acidity. This suggests potential applications in photochemical processes (Takeuchi et al., 1974).
Insecticidal Properties
- Some derivatives of nicotinic acid, which is structurally related to 2-(3-Piperidinyl)ethyl nicotinate hydrochloride, have shown significant insecticidal activity against various pests, indicating potential agricultural applications (Deshmukh, Patil, & Shripanavar, 2012).
Propiedades
IUPAC Name |
2-piperidin-3-ylethyl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(12-4-2-7-15-10-12)17-8-5-11-3-1-6-14-9-11;/h2,4,7,10-11,14H,1,3,5-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPSGXHBJKMYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1392359.png)
![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)
![(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1392361.png)





